molecular formula C25H22BF4N B2618678 1-Ethyl-2,4,6-triphenylpyridin-1-ium tetrafluoroborate CAS No. 1537-38-8

1-Ethyl-2,4,6-triphenylpyridin-1-ium tetrafluoroborate

Cat. No.: B2618678
CAS No.: 1537-38-8
M. Wt: 423.26
InChI Key: BANUPZDLZWVPTG-UHFFFAOYSA-N
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Description

1-Ethyl-2,4,6-triphenylpyridin-1-ium tetrafluoroborate is a chemical compound with the molecular formula C25H22BF4N

Preparation Methods

The synthesis of 1-Ethyl-2,4,6-triphenylpyridin-1-ium tetrafluoroborate typically involves the reaction of 2,4,6-triphenylpyrylium tetrafluoroborate with ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Ethyl-2,4,6-triphenylpyridin-1-ium tetrafluoroborate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving reagents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions where one or more of its substituents are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Scientific Research Applications

1-Ethyl-2,4,6-triphenylpyridin-1-ium tetrafluoroborate has several scientific research applications:

    Chemistry: It is used as a photosensitizer in photochemical reactions, aiding in the study of light-induced processes.

    Biology: The compound’s interactions with biological molecules are of interest for understanding cellular processes and developing new biochemical assays.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use in drug delivery systems.

    Industry: The compound’s unique properties make it useful in various industrial applications, such as in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which 1-Ethyl-2,4,6-triphenylpyridin-1-ium tetrafluoroborate exerts its effects involves its interaction with molecular targets and pathways. As a photosensitizer, it absorbs light and transfers energy to other molecules, initiating photochemical reactions. This process can lead to the generation of reactive oxygen species, which can further interact with biological molecules.

Comparison with Similar Compounds

1-Ethyl-2,4,6-triphenylpyridin-1-ium tetrafluoroborate can be compared with other pyridinium salts, such as:

    2,4,6-Triphenylpyrylium tetrafluoroborate: Similar in structure but lacks the ethyl group, leading to different chemical properties and applications.

    1-Cyclohexyl-2,4,6-triphenylpyridin-1-ium chloride: Another similar compound with a cyclohexyl group instead of an ethyl group, resulting in different reactivity and uses.

Properties

IUPAC Name

1-ethyl-2,4,6-triphenylpyridin-1-ium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N.BF4/c1-2-26-24(21-14-8-4-9-15-21)18-23(20-12-6-3-7-13-20)19-25(26)22-16-10-5-11-17-22;2-1(3,4)5/h3-19H,2H2,1H3;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BANUPZDLZWVPTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC[N+]1=C(C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22BF4N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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